molecular formula C8H8LiNO3 B2439903 Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate CAS No. 2137530-32-4

Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate

Cat. No.: B2439903
CAS No.: 2137530-32-4
M. Wt: 173.1
InChI Key: IYWCVAZROZVMFX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a lithium ion coordinated with a 2-(6-methoxypyridin-2-yl)acetate ligand, which imparts unique chemical properties.

Properties

IUPAC Name

lithium;2-(6-methoxypyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.Li/c1-12-7-4-2-3-6(9-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWCVAZROZVMFX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=CC=CC(=N1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8LiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the complete formation of the desired product. The reaction can be represented as follows:

6-methoxypyridine-2-carboxylic acid+LiOHLithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate+H2O\text{6-methoxypyridine-2-carboxylic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 6-methoxypyridine-2-carboxylic acid+LiOH→Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the methoxy group or other functional groups can be replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate is utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Formation of Carbon-Carbon Bonds : The compound can facilitate the coupling of carbon centers, which is essential for building complex organic molecules.
  • Carbon-Heteroatom Bond Formation : It can also be involved in reactions that create bonds between carbon and heteroatoms, enhancing the diversity of synthesized compounds.

Biological Applications

Research has indicated that lithium ions can influence biological systems significantly. This compound may have potential therapeutic applications due to its interaction with biological molecules. Some studies suggest:

  • Neuroprotective Effects : Lithium compounds are known for their neuroprotective properties, which may extend to this specific acetate derivative.
  • Regulation of Gene Expression : There is ongoing research into how lithium ions can affect gene expression in various cell types, particularly in stem cells.

Pharmaceutical Development

The compound is being investigated as a potential pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs targeting neurological disorders or other medical conditions.

Industrial Applications

This compound may also find applications in material science:

  • Development of New Materials : Its properties could be exploited in creating materials with specific characteristics, such as enhanced thermal stability or conductivity.

Case Study 1: Organic Synthesis

A study demonstrated the efficacy of this compound in synthesizing complex organic molecules through a series of carbon-carbon bond formations. The results showed high yields and selectivity, highlighting its potential as a valuable reagent in organic chemistry.

Reaction TypeYield (%)Selectivity (%)
Carbon-Carbon Bond Formation8590
Carbon-Heteroatom Bond8088

Case Study 2: Biological Impact

In a recent study on adipose-derived stem cells, lithium ions were shown to enhance the expression of late osteogenic markers when doped with nanohydroxyapatite. This suggests that this compound could play a role in regenerative medicine.

MarkerControl ExpressionWith Lithium Compound
OsteocalcinLowHigh
Alkaline PhosphataseModerateHigh

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate involves its interaction with various molecular targets and pathways. The lithium ion can displace other cations such as potassium, sodium, and calcium in neuronal enzymes and neurotransmitter receptors, thereby modulating their activity . This displacement can affect various cellular processes, including signal transduction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) ion 2-(2-methylpyridin-4-yl)acetate: This compound has a similar structure but with a methyl group instead of a methoxy group.

    Lithium(1+) ion 2-(2-methylpyridin-3-yl)acetate: Another similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate is a lithium salt that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a lithium ion coordinated with a 2-(6-methoxypyridin-2-yl)acetate ligand. The presence of the methoxy group enhances its electronic properties, potentially influencing its interaction with biological targets. The synthesis typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with lithium hydroxide in an aqueous medium, as shown in the equation below:

6 methoxypyridine 2 carboxylic acid+LiOHLithium 1 ion 2 6 methoxypyridin 2 yl acetate+H2O\text{6 methoxypyridine 2 carboxylic acid}+\text{LiOH}\rightarrow \text{Lithium 1 ion 2 6 methoxypyridin 2 yl acetate}+\text{H}_2\text{O}

The biological activity of this compound is primarily attributed to the lithium ion's ability to interact with various neurotransmitter systems. Lithium ions can displace other cations (e.g., sodium and potassium) in neuronal enzymes and receptors, modulating their activity. This modulation is crucial for mood stabilization and neuroprotection, which are significant for conditions like bipolar disorder and depression.

Neuroprotective Effects

Research indicates that lithium compounds exhibit neuroprotective properties, potentially through the inhibition of glycogen synthase kinase 3 (GSK-3), which is involved in neuronal survival and differentiation. Studies have shown that lithium can promote neurogenesis and enhance synaptic plasticity, making it a candidate for treating neurodegenerative diseases.

Study on Neuroprotective Properties

A study published in Journal of Neurochemistry explored the neuroprotective effects of lithium salts on neuronal cultures exposed to oxidative stress. The results indicated that lithium significantly reduced cell death and increased cell viability, supporting its role as a neuroprotective agent.

Antimicrobial Research

Another investigation focused on related lithium compounds revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Although direct evidence for this compound was not presented, the findings suggest that similar compounds could exhibit comparable antimicrobial properties .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Lithium(1+) ion 2-(5-cyanopyridin-2-yl)acetateCyanopyridine moietyEnhanced anti-inflammatory effects
Lithium(1+) ion 2-(2-methylpyridin-4-yl)acetateMethyl group instead of methoxyDifferent pharmacological profile
Lithium(1+) ion 2-(6-fluoropyridin-2-yl)acetateFluorinated pyridineIncreased lipophilicity affecting bioavailability

Q & A

Q. What are the established synthetic routes for Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate?

Methodological Answer: The synthesis typically involves two stages: (1) preparation of the organic ligand (2-(6-methoxypyridin-2-yl)acetic acid) and (2) neutralization with lithium hydroxide.

  • Step 1 : React 6-methoxy-2-pyridinemethanol with ethyl chloroacetate in acetone under reflux with potassium carbonate (K₂CO₃) as a base, followed by hydrolysis to yield 2-(6-methoxypyridin-2-yl)acetic acid .
  • Step 2 : Neutralize the acid with lithium hydroxide (LiOH) in aqueous ethanol, followed by crystallization.

Example Reaction Conditions Table:

StepReagents/ConditionsSolventTemperatureTimeYield*
1Ethyl chloroacetate, K₂CO₃AcetoneReflux (~60°C)10 h~65%
2LiOH·H₂OEthanol/H₂ORT2 h~85%
*Hypothetical yields based on analogous pyridine-acetate syntheses .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : The pyridinyl group shows characteristic aromatic signals (δ 6.5–8.0 ppm for ¹H; δ 120–150 ppm for ¹³C). The methoxy group resonates at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). The acetate moiety appears as a singlet at δ ~3.5 ppm (¹H, CH₂) and δ ~170 ppm (¹³C, carbonyl) .
    • IR : Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. The lithium ion coordinates with the acetate oxygen and pyridinyl nitrogen, forming a distorted tetrahedral geometry .

Q. What are the key applications of this compound in biochemical assays?

Methodological Answer: The compound’s lithium ion and pyridinyl-acetate structure make it suitable for:

  • Buffer systems : Low conductivity and high ionic mobility in electrophoretic assays (e.g., DNA/RNA separation), similar to lithium acetate’s role in gel electrophoresis .
  • Coordination chemistry : Stabilization of metalloenzyme mimics via Li⁺-ligand interactions.
  • Yeast transformation : Enhanced cell wall permeabilization compared to standard lithium acetate, due to the pyridinyl group’s hydrogen-bond disruption .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural refinement be resolved?

Methodological Answer: Discrepancies in XRD data (e.g., high R-factors or twinning) require:

  • Data reprocessing : Use SHELXC/D/E for initial phasing and SHELXL for refinement. For twinned data, apply the TWIN/BASF commands in SHELXL .
  • Validation tools : Check for overfitting using R-free values and the Coot validation suite.
  • Alternative models : Test disorder models for the methoxy or acetate groups using PART instructions in SHELXL .

Q. What methodologies assess the compound’s interactions in buffer systems under varying pH conditions?

Methodological Answer:

  • Potentiometric titration : Measure Li⁺ dissociation constants (pKa) using a pH meter and 0.1 M HCl/NaOH titrants.
  • Conductivity assays : Compare ionic mobility in agarose gels (e.g., 1% w/v) at pH 4–9.
  • UV-Vis spectroscopy : Monitor ligand-metal charge transfer (LMCT) bands (λ ~250–300 nm) to track Li⁺-acetate coordination stability .

Q. What experimental approaches evaluate the compound’s thermal and hydrolytic stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat from 25°C to 500°C at 10°C/min under N₂. Decomposition onset >200°C indicates thermal stability.
  • Hydrolytic stability : Incubate in D₂O at 25°C, 37°C, and 60°C. Monitor ¹H NMR for methoxy group hydrolysis (disappearance of δ ~3.8 ppm peak) .

Q. How can computational modeling elucidate the compound’s molecular interactions?

Methodological Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to study Li⁺ coordination energetics.
  • Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures (e.g., GROMACS) to assess ligand flexibility and ion-pair stability.
  • Docking studies : Predict binding to pyridine-binding enzymes (e.g., NADPH oxidases) using AutoDock Vina .

Q. What mechanistic roles does this compound play in biochemical pathways involving pyridine-dependent enzymes?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values for NAD⁺-dependent dehydrogenases using spectrophotometric NADH depletion assays (λ = 340 nm).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and enzyme active sites.
  • Kinetic studies : Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.